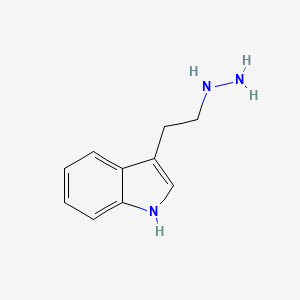

3-(2-Hydrazinylethyl)-1H-indole

Descripción general

Descripción

3-(2-Hydrazinylethyl)-1H-indole is a heterocyclic compound that features an indole core with a hydrazinylethyl substituent at the third position. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. The hydrazinylethyl group introduces additional reactivity, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydrazinylethyl)-1H-indole typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 1H-indole.

Alkylation: The indole is alkylated at the third position using an appropriate alkylating agent such as 2-bromoethylamine hydrobromide.

Hydrazine Introduction: The resulting 3-(2-bromoethyl)-1H-indole is then treated with hydrazine hydrate to introduce the hydrazinylethyl group.

The reaction conditions for these steps generally involve:

Alkylation: Conducted in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Hydrazine Introduction: Performed under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Hydrazinylethyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The hydrazine moiety can be oxidized to form azides or other nitrogen-containing functional groups.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydrazinylethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Formation of azides or nitroso compounds.

Reduction: Formation of primary amines.

Substitution: Formation of substituted indole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis: This compound serves as an important intermediate in the synthesis of various heterocyclic compounds, contributing to the development of complex organic molecules .

- Reactivity Studies: The unique hydrazinylethyl group allows for various chemical reactions, including oxidation to form azides and reduction to yield amines.

Biological Activities

- Antimicrobial Properties: Research indicates that 3-(2-Hydrazinylethyl)-1H-indole exhibits potential antimicrobial activities, making it a candidate for further exploration in pharmaceutical applications .

- Anticancer Research: Recent studies have highlighted its potential as a lead compound for anticancer drugs. For instance, derivatives synthesized from this compound demonstrated significant cytotoxic activities against various cancer cell lines, including colon and breast carcinoma .

Medicinal Chemistry

- Drug Development: The compound is being investigated for its role in designing enzyme inhibitors and receptor modulators, particularly in the context of cancer therapy and other diseases .

- Molecular Docking Studies: Molecular docking studies have shown that derivatives of this compound exhibit favorable binding affinities to targets like CDK-5, suggesting their potential as therapeutic agents with improved pharmacokinetic profiles compared to existing drugs .

Case Study 1: Anticancer Activity

A study evaluated several derivatives of this compound against colon (HCT-116), liver (HePG-2), and breast (MCF-7) cancer cell lines using the MTT assay. Some derivatives showed IC50 values comparable or superior to doxorubicin, indicating promising anticancer activity and supporting further development as therapeutic agents .

Case Study 2: Synthesis of New Derivatives

Research focused on green synthesis methods for new azine derivatives using this compound as a starting material. The synthesized compounds were evaluated for their biological activity, revealing significant potential against various types of cancer cells .

Mecanismo De Acción

The mechanism of action of 3-(2-Hydrazinylethyl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

The molecular targets and pathways involved vary based on the specific biological context and the nature of the substituents on the indole core.

Comparación Con Compuestos Similares

Similar Compounds

3-(2-Aminoethyl)-1H-indole: Similar structure but with an aminoethyl group instead of hydrazinylethyl.

3-(2-Hydroxyethyl)-1H-indole: Contains a hydroxyethyl group, leading to different reactivity and applications.

3-(2-Methoxyethyl)-1H-indole: Features a methoxyethyl group, affecting its chemical properties and biological activities.

Uniqueness

3-(2-Hydrazinylethyl)-1H-indole is unique due to the presence of the hydrazinylethyl group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for the development of new synthetic methodologies and the exploration of novel therapeutic agents.

Actividad Biológica

3-(2-Hydrazinylethyl)-1H-indole, with the CAS number 21216-31-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its indole structure, which is known for its diverse pharmacological properties. The hydrazine moiety contributes to its reactivity and potential interactions with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the activation of caspases and modulation of signaling pathways related to cell survival and death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against several bacterial strains. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes contributes to its effectiveness. In vitro studies revealed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. Specifically, it has been found to inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in conditions such as diabetes and obesity. The inhibition of these enzymes can alter glucose metabolism and lipid profiles, indicating a potential for managing metabolic disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization.

- Enzyme Interaction : It binds competitively or non-competitively with target enzymes, altering their activity and affecting downstream metabolic processes.

- Receptor Modulation : There is evidence suggesting that this compound may interact with specific receptors involved in cell signaling, further influencing cellular responses.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on HeLa cells (cervical cancer). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound .

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods, revealing effective inhibition at concentrations lower than those required for many conventional antibiotics.

Data Summary

| Property | Observation |

|---|---|

| CAS Number | 21216-31-9 |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria |

| Enzyme Inhibition | Alters metabolic enzyme activity |

| Mechanism of Action | Apoptosis induction, enzyme interaction |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Hydrazinylethyl)-1H-indole, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is synthesized via hydrazine substitution on 3-acetylindole derivatives. For example, 3-acetylindole reacts with hydrazine hydrate under reflux in ethanol to form 3-(1-hydrazonoethyl)-1H-indole intermediates, which can be further functionalized. Optimization includes adjusting solvent polarity (e.g., ethanol vs. PEG-400/DMF mixtures), reaction time (e.g., 12–24 hours), and catalysts (e.g., CuI for click chemistry). Column chromatography (e.g., 70:30 ethyl acetate/hexane) is commonly used for purification .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Key signals include indole NH (~10 ppm), hydrazinyl NH2 (broad singlet at ~4–5 ppm), and ethyl chain protons (multiplet at ~2.5–3.5 ppm). Compare with reference spectra from structurally similar compounds (e.g., 3-(1-hydrazonoethyl)-1H-indole) .

- HRMS : Confirm molecular ion peaks (e.g., m/z 189.2569 for C11H15N3) and isotopic patterns .

- TLC : Monitor reaction progress using silica gel plates and UV visualization .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodology : Side reactions include over-substitution or oxidation of the hydrazinyl group. Mitigation strategies:

- Use inert atmospheres (N2/Ar) to prevent oxidation.

- Control stoichiometry (e.g., 1:1 molar ratio of hydrazine to acetylindole) to avoid dimerization.

- Employ mild reducing agents (e.g., NaBH4) if intermediates require stabilization .

Advanced Research Questions

Q. How does the hydrazinyl moiety influence the reactivity of this compound in heterocyclic ring-forming reactions?

- Methodology : The hydrazinyl group acts as a nucleophile, enabling condensations with carbonyl compounds (e.g., aldehydes, ketones) to form pyrazole, triazole, or thiadiazine rings. For example, reactions with thiophene-2-carboxaldehyde yield Schiff bases, which cyclize under acidic conditions. Monitor regioselectivity via DFT calculations to predict reactive sites .

Q. What computational methods predict the bioactivity of this compound derivatives?

- Methodology :

- Molecular Docking : Screen against targets like oxidoreductases (e.g., EC 1.14.20.11) using AutoDock Vina. Prioritize compounds with high binding affinity to heme-containing active sites .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electrostatic potential maps (MEP) and HOMO-LUMO gaps, correlating with antioxidant or antimicrobial activity .

Q. How can discrepancies in NMR data between synthesized batches be resolved?

- Methodology :

- Solvent Effects : Compare spectra in CDCl3 vs. DMSO-d6; hydrazinyl protons may exhibit solvent-dependent shifts.

- Dynamic NMR : Detect tautomerism (e.g., hydrazone vs. azo forms) by variable-temperature experiments.

- XRD Validation : Resolve ambiguities using single-crystal X-ray diffraction, as demonstrated for analogous indole derivatives .

Q. What safety protocols are critical when handling hydrazine derivatives in indole synthesis?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.

- Waste Management : Segregate hydrazine-containing waste and neutralize with HCl before disposal .

Q. Notes

Propiedades

IUPAC Name |

2-(1H-indol-3-yl)ethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-13-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12-13H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDSMAGHZDFZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599586 | |

| Record name | 3-(2-Hydrazinylethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21216-31-9 | |

| Record name | 3-(2-Hydrazinylethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.